Ethyl-N-ethoxycarbonyl-o-aminobenzoate
Description
Ethyl-N-ethoxycarbonyl-o-aminobenzoate (systematic name: Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate) is a synthetic aromatic compound characterized by a benzylamino-methylene backbone substituted with ethoxycarbonyl groups at the para positions of the benzene rings. The compound is identified by MDL numbers MFCD09042492 and MFCD13194895, with synonyms including N,N′-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine .
While direct data on its reactivity or biological activity is sparse in the provided evidence, its structural complexity suggests utility in coordination chemistry or as a precursor for heterocyclic compounds.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)9-7-5-6-8-10(9)13-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
DXRJBKGKGDZKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl-N-ethoxycarbonyl-o-aminobenzoate with three related compounds, focusing on structural features, physicochemical properties, and applications.
Ethoxylated Ethyl-4-aminobenzoate
- Structure: A polyethoxylated derivative of ethyl-4-aminobenzoate, with an average of 25 ethylene oxide units (empirical formula: C₅₉H₁₁₁NO₂₇; molecular weight: 1266.6) .
- Synthesis: Produced by reacting ethyl-4-aminobenzoate with ethylene oxide, followed by nitrogen purging to remove residual ethylene oxide (<1 ppm).
- Properties: Solubility: Highly water-soluble, poorly soluble in ethanol or anhydrous isopropanol. Purity: >99%, as a clear, slightly viscous yellow liquid at room temperature.
- Applications : Likely used in cosmetics or surfactants due to its ethoxylation, enhancing hydrophilicity.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
- Properties :
- Solubility : Data unavailable, but sulfonyl groups typically confer moderate polarity.
- Applications: Designated as a British Pharmacopoeia reference standard (Product No. BP237), suggesting pharmaceutical relevance, possibly as an enzyme inhibitor or intermediate.
Ethyl-N-ethoxycarbonyl-o-aminobenzoate vs. Analogs: Key Differences
| Property | Ethyl-N-ethoxycarbonyl-o-aminobenzoate | Ethoxylated Ethyl-4-aminobenzoate | Methyl Carbamate Derivative |
|---|---|---|---|
| Molecular Weight | ~440–460 (estimated) | 1266.6 | Unavailable |
| Solubility | Moderate in polar solvents | High in water | Likely moderate |
| Functional Groups | Ester, amide, benzylamino | Polyethoxylated ester | Sulfonylcarbamate, chloro |
| Applications | Organic synthesis | Cosmetics/surfactants | Pharmaceuticals |
| Purity | Unspecified | >99% | Pharmacopoeia standard |
Research Findings and Implications
- Synthetic Utility: Ethyl-N-ethoxycarbonyl-o-aminobenzoate’s formamidine structure enables its use in metal-ligand complexes, as seen in analogous compounds .
- Safety Profile : Ethoxylated analogs demonstrate stringent ethylene oxide residue controls (<1 ppm), aligning with cosmetic safety standards .
- Pharmaceutical Potential: The methyl carbamate derivative’s inclusion in pharmacopoeia highlights the therapeutic relevance of carbamate-functionalized aromatics .
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